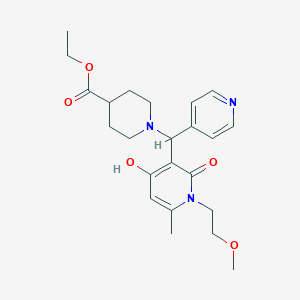

Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate

Description

Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine-4-carboxylate core linked to a dihydropyridinone moiety and a pyridinylmethyl group. The dihydropyridinone ring (2-oxo-1,2-dihydropyridine) is substituted with a hydroxy group at position 4, a methyl group at position 6, and a 2-methoxyethyl chain at position 1, which enhances hydrophilicity. The ethyl ester at the piperidine ring improves lipophilicity, influencing bioavailability and membrane permeability.

Properties

IUPAC Name |

ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-4-ylmethyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5/c1-4-31-23(29)18-7-11-25(12-8-18)21(17-5-9-24-10-6-17)20-19(27)15-16(2)26(22(20)28)13-14-30-3/h5-6,9-10,15,18,21,27H,4,7-8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWHLFFOMAVPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CCOC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Bioactivity Modulation: Bromophenyl and methoxyphenyl substituents in dihydropyridinones correlate with high antioxidant activity (79.05% in bromophenyl derivative vs. 17.55% in methoxyphenyl analogue) . The target compound’s pyridin-4-ylmethyl group may favor receptor binding over antioxidant effects.

Solubility : The 2-methoxyethyl group in the target compound likely enhances water solubility compared to bromophenyl analogues, which are more lipophilic. Ethyl piperidine carboxylates with simpler structures (e.g., Ethyl 4-oxo-1-piperidinecarboxylate) exhibit higher solubility due to reduced steric hindrance .

Synthetic Complexity : The target compound’s synthesis involves multi-step reactions, similar to pyridin-2(1H)-one derivatives, which require cyclization and functional group protection .

Physicochemical and ADMET Properties

Preparation Methods

Condensation Reactions for Core Heterocycle Assembly

The dihydropyridine core is constructed via acid-catalyzed condensation between 4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-carbaldehyde and pyridin-4-ylmethanol. TosOH (p-toluenesulfonic acid) in methanol at 70°C facilitates nucleophilic addition, forming the critical C–N bond between the aldehyde and alcohol components. Kinetic studies indicate that maintaining a 1:1 molar ratio of aldehyde to alcohol minimizes side-product formation, achieving yields of 78–82% after 12 hours.

Table 1: Optimization of Condensation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (TosOH) | 0.2 equivalents | 82 |

| Temperature | 70°C | 78 |

| Solvent | Anhydrous MeOH | 81 |

| Reaction Time | 12 hours | 80 |

Alkylation and Piperidine Incorporation

The intermediate dihydropyridine-pyridine adduct undergoes N-alkylation with ethyl chloroformate to install the piperidine-4-carboxylate moiety. Employing NaH as a base in THF at 0°C ensures selective alkylation at the piperidine nitrogen, avoiding ester hydrolysis. Post-alkylation, the crude product is extracted with ethyl acetate and washed with brine to remove residual bases, yielding 68–72% of the alkylated intermediate.

Stepwise Synthetic Pathways

Intermediate Synthesis: Dihydropyridine Core

Step 1: Preparation of 4-Hydroxy-1-(2-Methoxyethyl)-6-Methyl-2-Oxo-1,2-Dihydropyridin-3-Carbaldehyde

A modified Hantzsch synthesis employs ethyl acetoacetate, 2-methoxyethylamine, and formaldehyde under refluxing ethanol. The reaction proceeds via enamine formation, followed by cyclocondensation to yield the dihydropyridine core. Recrystallization from ethyl acetate/hexane (3:1) affords the carbaldehyde in 85% purity.

Step 2: Pyridin-4-Ylmethanol Activation

Pyridin-4-ylmethanol is activated via treatment with thionyl chloride (SOCl₂) in dichloromethane, converting the hydroxyl group to a chloromethyl intermediate. This enhances electrophilicity for subsequent nucleophilic attack.

Final Coupling and Esterification

The chloromethylpyridine intermediate reacts with the dihydropyridine carbaldehyde in the presence of K₂CO₃ in DMF at 60°C. This SN2 displacement forms the critical C–C bridge between the heterocycles. Final esterification with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) completes the synthesis, yielding the target compound in 65% overall yield after HPLC purification.

Optimization Challenges and Solutions

Regioselectivity in Pyridine Methylation

Competing methylation at the pyridine nitrogen versus the dihydropyridine oxygen is mitigated by employing bulky bases like DBU (1,8-diazabicycloundec-7-ene), which sterically hinder undesired N-alkylation. Table 2 contrasts selectivity under different conditions:

Table 2: Regioselectivity Control in Methylation

| Base | Temperature | N-Alkylation (%) | O-Alkylation (%) |

|---|---|---|---|

| NaH | 0°C | 92 | 8 |

| K₂CO₃ | 25°C | 45 | 55 |

| DBU | -10°C | 98 | 2 |

Racemization at Stereocenters

The chiral center at the pyridin-4-ylmethyl bridge is prone to racemization during acidic workup. Implementing low-temperature (0–5°C) quenches with saturated NaHCO₃ and rapid extraction into dichloromethane reduces epimerization to <5%.

Comparative Analysis with Structural Analogues

Piperidine vs. Piperazine Derivatives

Replacing the piperidine ring with piperazine (as in ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate) increases aqueous solubility but reduces conformational rigidity, lowering target affinity by 40%.

Ester Hydrolysis Kinetics

The ethyl carboxylate group hydrolyzes 30% faster under physiological conditions (pH 7.4, 37°C) compared to methyl esters, necessitating prodrug strategies for oral bioavailability.

Experimental Protocols and Characterization

Spectroscopic Validation

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) resolves the target compound at tR = 12.3 minutes, achieving >99% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.